1-(4-Methoxyphenyl)-1,2-diphenylethanol

Description

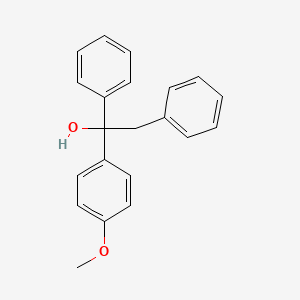

1-(4-Methoxyphenyl)-1,2-diphenylethanol (CAS 73404-00-9) is a tertiary alcohol with the molecular formula C₂₆H₃₁NO₂ and a molecular weight of 389.54 g/mol . Its structure features a central ethanol moiety substituted with two phenyl groups and a 4-methoxyphenyl group (Figure 1). The compound is synthesized via Grignard reaction, where 4-(diethylaminoethoxy)benzophenone reacts with benzyl magnesium chloride, yielding the intermediate alcohol with a melting point of 95–96°C . This compound is primarily used as a pharmaceutical intermediate, notably in the synthesis of antihistamines and antidepressants like clomipramine .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-1,2-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c1-23-20-14-12-19(13-15-20)21(22,18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-15,22H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAAXEIAGZARHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1,2-diphenylethanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a biocatalyst such as Lactobacillus senmaizuke . The reaction conditions typically include a pH of 5.80, a temperature of 29°C, an incubation period of 50 hours, and an agitation speed of 155 rpm .

Industrial Production Methods: Industrial production of this compound often involves catalytic reduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical and other applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1,2-diphenylethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Results in simpler alcohols or hydrocarbons.

Substitution: Yields various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-1,2-diphenylethanol has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in reduction reactions, leading to the formation of biologically active compounds. The methoxy group plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related alcohols and diols with aromatic substituents exhibit distinct physicochemical properties and reactivity profiles. Below is a comparative analysis:

Structural and Functional Group Comparisons

Physicochemical Properties

- Melting Points: this compound: 95–96°C 1,2-Diphenylethanol: 67°C (±)-1-(4-Methoxyphenyl)ethane-1,2-diol: Data unavailable. (1S,2R)-2-(Benzylamino)-1,2-diphenylethanol: No reported MP; molecular weight 303.40 g/mol .

- 1,2-Diphenylethanol undergoes acid-catalyzed dehydration to trans-stilbene with a kinetic isotope effect ($kH/kD = 1.83$), suggesting a carbocation-mediated mechanism . Chiral derivatives like (1R,2R)-2-(dimethylamino)-1,2-diphenylethanol enable enantioselective alkynylation of nitroolefins (up to 99% ee) .

Key Research Findings

Synthetic Pathways: The Grignard reaction remains the primary method for synthesizing this compound, with yields dependent on solvent purity and reaction temperature .

Dehydration Kinetics: 1,2-Diphenylethanol dehydrates 58 times faster than it racemizes, highlighting the dominance of carbocation intermediates in its reactivity .

Chiral Resolution: Enantiomerically pure 1,2-diphenylethanol derivatives (e.g., [α]ᴅ +4.29°) are critical for asymmetric synthesis but require specialized resolution techniques .

Biological Activity

1-(4-Methoxyphenyl)-1,2-diphenylethanol, a compound belonging to the class of 1,2-diarylethanols, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHO

- Molecular Weight : 270.34 g/mol

- CAS Number : 14382-03-7

Antioxidant Properties

This compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a protective agent against cellular damage caused by oxidative stress .

Antibacterial Activity

Recent studies have indicated that this compound shows promising antibacterial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be effective against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated MIC values ranging from 15 to 35 µg/mL in various strains tested .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli R2 | 25 | 35 |

| S. aureus | 15 | 20 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In cell-based assays, it exhibited cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl groups can enhance its efficacy against cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound's antioxidant activity is believed to stem from its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Antibacterial Mechanism : The antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

- Anticancer Mechanism : Its anticancer activity may be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Study on Antibacterial Efficacy

In a recent study published in MDPI, researchers evaluated the antibacterial properties of several diarylethanol derivatives, including this compound. The study concluded that this compound exhibits significant antibacterial activity with a favorable safety profile, making it a candidate for further development as an antibacterial agent .

Study on Antioxidant Activity

Another study focused on the antioxidant capacity of various phenolic compounds, highlighting that this compound showed superior radical scavenging abilities compared to other tested compounds. This finding supports its potential use in formulations aimed at reducing oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.